

Unveiling TPU-0037C: A Technical Guide to its Chemical Structure and Antimicrobial Properties

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Compound of Interest

Compound Name: TPU-0037C

Cat. No.: B12349398

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Introduction

TPU-0037C is a naturally occurring antibiotic that has garnered interest within the scientific community for its potent activity against Gram-positive bacteria, including challenging methicillin-resistant *Staphylococcus aureus* (MRSA) strains. A structural analog of lydicamycin, **TPU-0037C** is a metabolite produced by the marine actinomycete *Streptomyces platensis*. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **TPU-0037C**, supplemented with detailed experimental methodologies and visual diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

TPU-0037C, also known by its alternate name 8-Dehydroxy-30-demethyllydicamycin, is a complex polyketide-nonribosomal peptide hybrid. Its intricate structure is fundamental to its biological function. The key physicochemical properties of **TPU-0037C** are summarized in the table below.

Property	Value	Reference
CAS Number	485815-61-0	[1][2][3][4]
Molecular Formula	C ₄₆ H ₇₂ N ₄ O ₉	[2][4]
Molecular Weight	825.1 g/mol	[2][4]
Formal Name	(+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5-hydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide	[2]
Synonyms	8-Dehydroxy-30-demethyllydicamycin	[4]
Purity	>95%	[2][4]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol.	[2]
Physical Format	A film	[2]

Biological Activity

TPU-0037C exhibits selective and potent antibacterial activity. It is particularly effective against a range of Gram-positive bacteria while showing minimal to no effect on Gram-negative bacteria. This selectivity is a key characteristic of its biological profile.

Organism Type	Activity	MIC Range (µg/mL)	Reference
Gram-positive bacteria	Active	0.39 - 3.13	[1] [2] [5]
Methicillin-resistant S. aureus (MRSA)	Active	3.13	[1] [2] [5]
Gram-negative bacteria	Ineffective	>50	[1] [2] [5]

Experimental Protocols

Isolation and Purification of TPU-0037C from *Streptomyces platensis*

The following is a generalized protocol for the isolation and purification of **TPU-0037C** based on methods described for its congeners.

1. Fermentation:

- The producing strain, *Streptomyces platensis* TP-A0598, is cultured in a suitable fermentation medium.
- The culture is incubated for a period sufficient to allow for the production of secondary metabolites, including **TPU-0037C**.

2. Extraction:

- The culture broth is harvested and separated from the mycelia by centrifugation or filtration.
- The supernatant is passed through an adsorbent resin column, such as HP-20, to capture the desired compounds.

3. Chromatographic Purification:

- The compounds are eluted from the resin and subjected to a series of chromatographic separations.

- Initial separation is performed using an ODS (octadecylsilane) column.
- Final purification to isolate **TPU-0037C** is achieved through preparative High-Performance Liquid Chromatography (HPLC).

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of **TPU-0037C**.

1. Inoculum Preparation:

- A pure culture of the test bacterium (e.g., *S. aureus*) is grown on an appropriate agar medium.
- Several colonies are used to inoculate a sterile saline or broth solution.
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

2. Assay Plate Preparation:

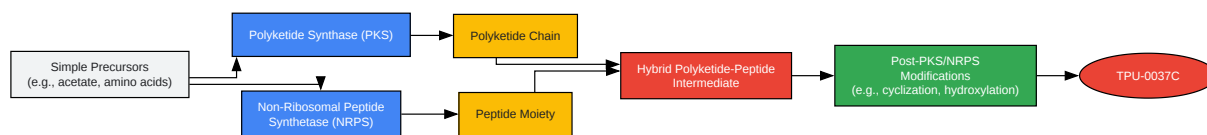
- A serial two-fold dilution of **TPU-0037C** is prepared in a 96-well microtiter plate containing a suitable broth medium.
- The standardized bacterial inoculum is added to each well.

3. Incubation and Analysis:

- The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
- The MIC is determined as the lowest concentration of **TPU-0037C** that completely inhibits visible bacterial growth.

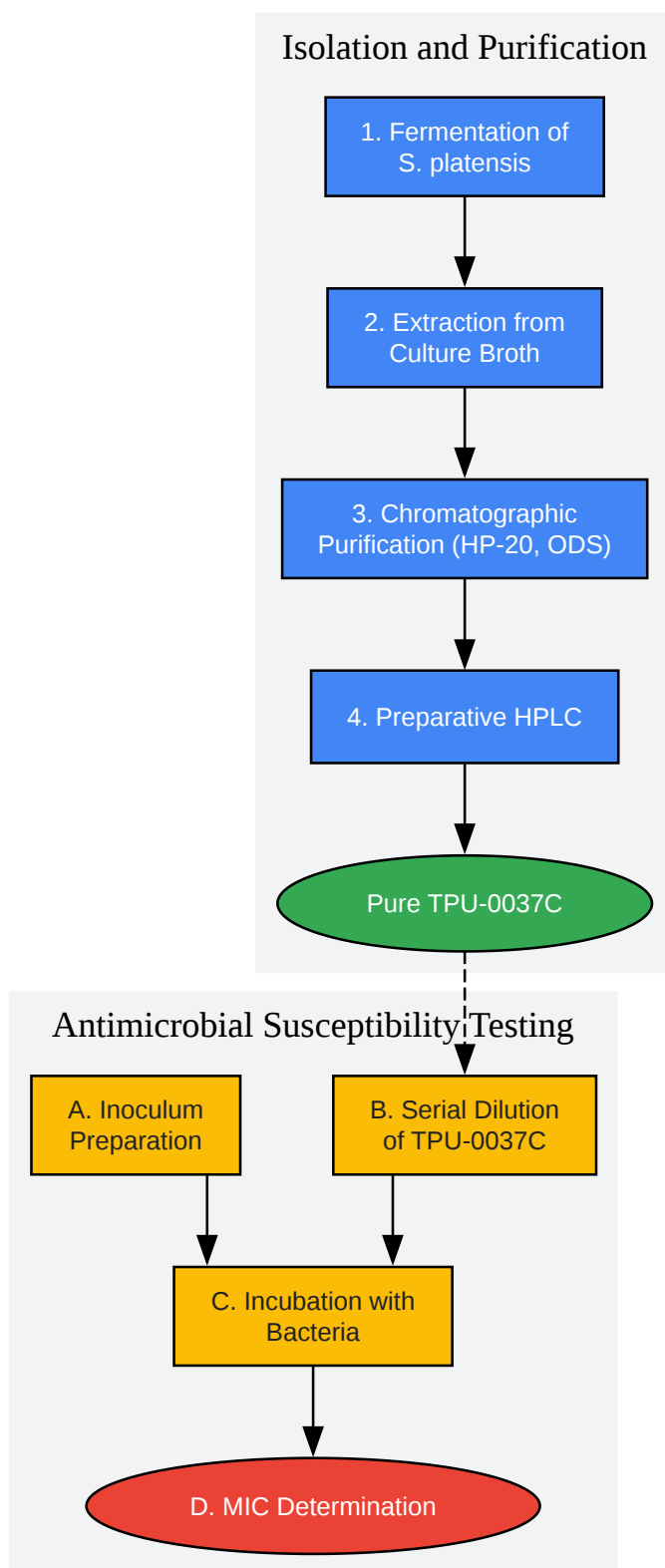
Visualizing Key Processes

To better understand the origin and evaluation of **TPU-0037C**, the following diagrams illustrate the biosynthetic pathway and experimental workflows.



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Caption: Simplified biosynthetic pathway of **TPU-0037C**.



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Caption: Experimental workflow for **TPU-0037C** isolation and activity testing.

Mechanism of Action

The precise molecular mechanism of action for **TPU-0037C** has not been fully elucidated in publicly available literature. However, its structural similarity to lydicamycin suggests a potential shared mechanism. Lydicamycins are known to be hybrid non-ribosomal peptide-polyketide compounds. Further research is required to identify the specific molecular target and signaling pathways affected by **TPU-0037C** in susceptible bacteria.

Conclusion

TPU-0037C represents a promising antibiotic candidate with potent activity against Gram-positive pathogens. This guide provides a foundational understanding of its chemical and biological properties, along with standardized methodologies to facilitate further investigation. The elucidation of its mechanism of action remains a key area for future research, which could unlock the full therapeutic potential of this marine-derived natural product.

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